2,2-Dimethoxybutane

Vue d'ensemble

Description

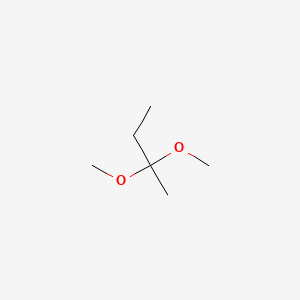

2,2-Dimethoxybutane is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless liquid with a distinctive odor. This compound is commonly used as a solvent in organic synthesis and as an intermediate in the preparation of other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dimethoxybutane can be synthesized through the reaction of 2-butanone with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CH3COCH2CH3+2CH3OH→CH3C(OCH3)2CH2CH3+H2O

The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous distillation to remove water and other by-products, ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethoxybutane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form 2-butanone and methanol.

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., sulfuric acid) and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

Hydrolysis: 2-Butanone and methanol.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted butane derivatives.

Applications De Recherche Scientifique

Overview

- Molecular Formula : C₆H₁₄O₂

- Molecular Weight : 118.17 g/mol

- Boiling Point : Approximately 118°C

Chemistry

Solvent and Reagent : 2,2-Dimethoxybutane is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of organic compounds. It also acts as a reagent in several chemical reactions, facilitating the formation of desired products by stabilizing reaction intermediates.

Biology

Biological Sample Preparation : The compound is employed in preparing biological samples for analysis, particularly in studies involving extraction and isolation of bioactive compounds from plant materials.

Medicine

Pharmaceutical Intermediates : In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that produce active pharmaceutical ingredients.

Industry

Additive in Fuels : The compound is utilized as an additive in gasoline formulations to enhance combustion efficiency and reduce emissions.

Toxicity

Research indicates that exposure to this compound can lead to adverse effects, including respiratory issues when inhaled. A study highlighted mortality in certain test organisms upon exposure, emphasizing the need for caution in handling this compound.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various strains of bacteria. A study assessed its effectiveness against common pathogens:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 25 |

| Bacillus subtilis | 14 | 25 |

| Pseudomonas aeruginosa | 10 | 25 |

These results indicate its potential as an antimicrobial agent in both clinical and agricultural settings.

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Studies have shown that extracts containing this compound can inhibit viral replication in vitro, possibly by interfering with viral entry mechanisms or replication processes within host cells.

Respiratory Effects

A notable case associated with vaping products containing butane derivatives reported atypical pneumonia linked to inhalation of compounds including this compound. This highlights potential respiratory hazards and calls for further investigation into the safety of inhaling such substances.

Antimicrobial Applications

In agricultural research, formulations containing this compound were tested against plant pathogens. Results indicated effective inhibition of fungal growth, suggesting potential applications in crop protection strategies.

Mécanisme D'action

The mechanism of action of 2,2-Dimethoxybutane primarily involves its role as a solvent and reagent in chemical reactions. It acts by stabilizing reaction intermediates and facilitating the formation of desired products. In hydrolysis reactions, it undergoes cleavage of the methoxy groups, leading to the formation of 2-butanone and methanol .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethoxypropane: Similar structure but with a propane backbone.

2,2-Diethoxybutane: Similar structure but with ethoxy groups instead of methoxy groups.

2,2-Dimethylbutane: Similar molecular formula but different functional groups.

Uniqueness

2,2-Dimethoxybutane is unique due to its specific combination of methoxy groups and a butane backbone, which imparts distinct chemical properties and reactivity. Its ability to act as a solvent and reagent in various chemical reactions makes it valuable in both laboratory and industrial settings .

Activité Biologique

2,2-Dimethoxybutane is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, focusing on its toxicity, antibacterial properties, and potential applications in various fields.

This compound is classified as an ether and is often used as a solvent in chemical reactions. Its molecular formula is CHO, and it has a boiling point of approximately 118°C. The compound is known for its relatively low toxicity compared to other solvents.

Toxicity

Research has indicated that this compound exhibits toxic effects in certain biological contexts. A study highlighted that exposure to this compound can lead to mortality in specific test organisms, suggesting that it may pose risks under certain conditions . Additionally, it has been implicated in respiratory issues when inhaled, particularly in the context of vaping products where it appears as a contaminant .

Antibacterial Activity

This compound has been studied for its antibacterial properties. In a case study involving various extracts containing this compound, it was found to inhibit the growth of several bacterial strains effectively. The extracts demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 25 |

| Bacillus subtilis | 14 | 25 |

| Pseudomonas aeruginosa | 10 | 25 |

The results indicate a significant inhibition of bacterial growth at varying concentrations, showcasing its potential as an antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. A study demonstrated that extracts containing this compound could inhibit viral replication in vitro . The mechanism by which this occurs may involve interference with viral entry or replication processes within host cells.

Case Studies

- Respiratory Effects : A notable case reported atypical pneumonia linked to inhalation of butane hash oil derivatives, including this compound. This highlights the potential respiratory hazards associated with vaping products containing this compound .

- Antimicrobial Applications : In agricultural studies, formulations containing this compound were tested against plant pathogens. Results showed promising efficacy in inhibiting fungal growth, suggesting potential applications in crop protection .

Propriétés

IUPAC Name |

2,2-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQHJIGWZNIQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188077 | |

| Record name | 2,2-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-99-4 | |

| Record name | 2,2-Dimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,2-Dimethoxybutane?

A1: this compound is an organic compound with the molecular formula C6H14O2. While specific spectroscopic data is not available within the provided research, its structure can be inferred from its name: a butane backbone with two methoxy groups attached to the second carbon atom.

Q2: Where has this compound been detected in nature?

A2: Research indicates the presence of this compound in extracts from various plant species. These include:

- Petalostigma pubescens and Petalostigma triloculare: Present in both leaf and fruit extracts, particularly the ethyl acetate fruit extract of P. triloculare [, ].

- Xanthorrhoea johnsonii: Identified in the methanolic and ethyl acetate leaf extracts [].

Q3: What potential applications does this compound have?

A3: While the provided research focuses on the compound's presence in plant extracts and its identification, a few potential applications can be inferred:

- Antimicrobial Agent: The presence of this compound in extracts exhibiting antibacterial and antiviral activities suggests potential for further investigation in this area [, ].

Q4: Are there any analytical techniques used to identify and quantify this compound?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to identify and quantify this compound in various plant extracts [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.